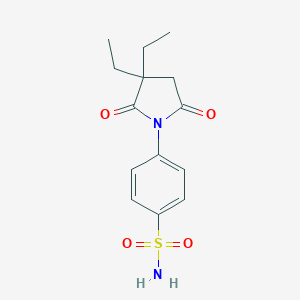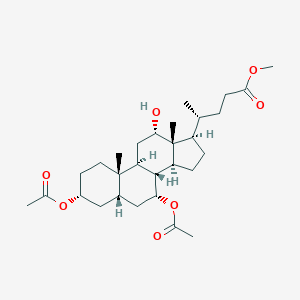
Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate, also known as methyl CDCA, is a synthetic bile acid derivative that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
Methyl CDCA exerts its therapeutic effects through various mechanisms. In liver diseases, it has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid metabolism and liver function. In metabolic disorders, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been shown to regulate glucose and lipid metabolism by activating various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. In cancer, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been shown to induce cancer cell death by activating apoptosis and autophagy pathways.
Biochemical and Physiological Effects:
Methyl CDCA has been shown to have various biochemical and physiological effects, including regulation of bile acid metabolism, improvement of liver function, regulation of glucose and lipid metabolism, and anti-tumor effects. These effects are mediated through activation of various signaling pathways, including FXR, AMPK, and apoptosis and autophagy pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl CDCA has several advantages for lab experiments, including its stability, solubility, and availability. However, it also has some limitations, including its high cost, potential toxicity, and limited availability of animal models for studying its effects.
Direcciones Futuras
There are several future directions for research on Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA, including further investigation of its therapeutic potential in liver diseases, metabolic disorders, and cancer, as well as the development of novel analogs with improved pharmacological properties. Additionally, more studies are needed to elucidate the mechanisms of action of Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA and to identify potential biomarkers for monitoring its therapeutic effects.
Métodos De Síntesis
Methyl CDCA is synthesized through a multi-step process, starting with the reaction of cholic acid with acetic anhydride to form cholic acid acetate. The resulting product is then oxidized to form 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholanic acid. The final step involves Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oateation of the hydroxyl group at position 24 to yield Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA.
Aplicaciones Científicas De Investigación
Methyl CDCA has been studied for its potential therapeutic properties in various diseases, including liver diseases, metabolic disorders, and cancer. In liver diseases, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been shown to improve liver function and reduce liver damage in animal models of liver injury. In metabolic disorders, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been investigated for its ability to regulate glucose and lipid metabolism. In cancer, Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate CDCA has been studied for its anti-tumor effects, including inhibition of cancer cell growth and induction of cancer cell death.
Propiedades
Número CAS |
3749-87-9 |
|---|---|
Nombre del producto |
Methyl 3-alpha,7-alpha-diacetoxy-12-alpha-hydroxy-5-beta-cholan-24-oate |
Fórmula molecular |
C29H46O7 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3/t16-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 |
Clave InChI |
VKXXPYARELKQOY-CXFLVZIOSA-N |
SMILES isomérico |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)O)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C |
SMILES canónico |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C |
Otros números CAS |
3749-87-9 |
Sinónimos |
(3α,5β,7α,12α)-3,7-Bis(acetyloxy)-12-hydroxy-cholan-24-oic Acid Methyl Ester; Cholic Acid Methyl Ester 3,7-Diacetate; 3α,7α-Diacetoxy-12α-hydroxy-5β-cholan-24-oic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B107678.png)
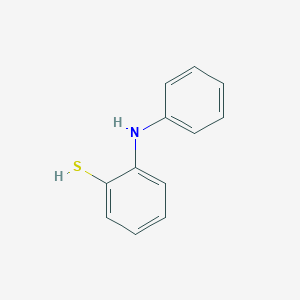

![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)


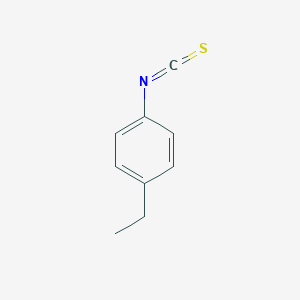

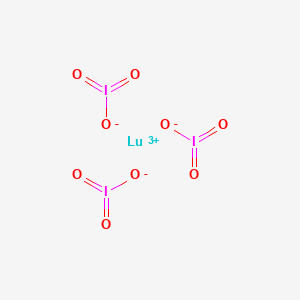
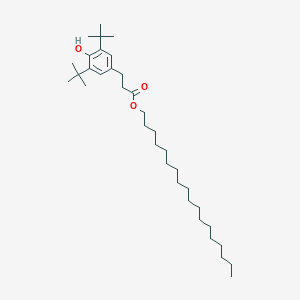


![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
